9-formyl-9H-fluorene-2-carboxylic acid
Description
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
9-formyl-9H-fluorene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-8-14-11-4-2-1-3-10(11)12-6-5-9(15(17)18)7-13(12)14/h1-8,14H,(H,17,18) |
InChI Key |
KERSBZPZIPBPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)C(=O)O)C(C2=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
9-Oxo-9H-Fluorene-2-Carboxylic Acid (9-Fluorenone-2-Carboxylic Acid)
- Structure : A ketone (oxo) at the 9-position and a carboxylic acid at the 2-position.
- Molecular Formula : C₁₄H₈O₃; Molecular Weight : 224.21 g/mol .
- Key Differences :
Data Comparison :
Property 9-Oxo-9H-Fluorene-2-Carboxylic Acid 9-Formyl-9H-Fluorene-2-Carboxylic Acid (Predicted) Substituent at C9 Oxo (C=O) Formyl (CHO) Acidity (pKa) ~2.5–3.0 (carboxylic acid) Slightly lower due to weaker electron withdrawal Solubility Low in polar solvents Moderate in DMSO/DMF
9-Fluorenone-2,7-Dicarboxylic Acid
- Structure : Two carboxylic acid groups at positions 2 and 7, with a ketone at C8.
- CAS No.: 792-26-7 .
- Key Differences: The additional carboxylic acid group increases polarity and water solubility compared to mono-carboxylic acid derivatives. Applications: Potential use in coordination polymers or metal-organic frameworks (MOFs) due to multiple binding sites .
9-Methyl-9H-Fluorene-2-Carboxylic Acid
9H-Fluorene-2-Carbaldehyde
- CAS No.: 30084-90-3; Molecular Formula: C₁₄H₁₀O .
- Key Differences :
Structural and Functional Insights
- Electronic Effects :
- Synthetic Utility :
Preparation Methods
Sequential Functionalization: Formylation Followed by Carboxylation
A hypothetical multi-step synthesis involves sequential functionalization:
-
Step 1: Formylation at the 9-Position
-
Fluorene is formylated using NaBH₄/THF or Vilsmeier-Haack reagents (DMF/POCl₃).
-
-
Step 2: Carboxylation at the 2-Position
This approach remains theoretical but aligns with known fluorene reactivity. Challenges include avoiding cross-reactivity between functional groups and ensuring regioselectivity.
Analysis of Reaction Conditions and Yields
The table below compares key parameters for the two primary methods:
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Formylation | NaBH₄, THF, H₂O | Room temperature | N/A | |
| Carboxylation | Diethyl carbonate, NaH | 40–80°C, 2–8 hours | 82.7% |
Key Observations :
-
Carboxylation via dialkyl carbonates offers higher reported yields but requires elevated temperatures and precise neutralization.
-
Formylation methods need yield optimization and mechanistic clarification.
Industrial-Scale Production Considerations
Scaling up 9-formyl-9H-fluorene-2-carboxylic acid synthesis presents challenges:
-
Solvent Management : Large-scale reactions require efficient solvent recovery systems, particularly for THF and toluene .
-
Safety Protocols : Handling NaH and strong acids (e.g., HCl) necessitates corrosion-resistant equipment and controlled addition rates to prevent exothermic runaway .
-
Cost Efficiency : Dialkyl carbonates are preferable to CO₂ for carboxylation due to easier handling and higher reactivity .
Q & A
Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
